2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene
Description
Properties
IUPAC Name |
1-fluoro-2-phenylmethoxy-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c15-12-7-6-11(20-14(16,17)18)8-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFAVZQMMDFYAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)OC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742994 | |
| Record name | 2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-09-2 | |
| Record name | 2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene typically involves the introduction of the benzyloxy, fluoro, and trifluoromethoxy groups onto a benzene ring. One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group. The reaction conditions often include the use of anhydrous hydrogen fluoride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of specialized equipment to handle the reagents and reaction conditions safely and efficiently. The crude product is often purified through distillation or other separation techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluoro and trifluoromethoxy groups.
Oxidation and Reduction: The benzyloxy group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include nitrating agents, halogenating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can introduce nitro groups onto the benzene ring, while oxidation of the benzyloxy group can yield benzoic acid derivatives .
Scientific Research Applications
Chemistry
In synthetic chemistry, 2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene serves as a versatile building block for synthesizing complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, leading to the formation of novel compounds with potential applications in pharmaceuticals and agrochemicals.
Biological Applications
Research indicates significant biological activities associated with this compound:
Antimicrobial Activity
Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest its potential as a lead compound for antibiotic development.
Anticancer Potential
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of cell death pathways, making it a candidate for further exploration in cancer therapeutics.
Enzyme Inhibition
Research indicates that derivatives of this compound can inhibit specific enzymes linked to cancer progression. This property is crucial for developing targeted therapies aimed at halting tumor growth.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific enzymes related to cancer |
Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated MIC values comparable to established antibiotics, supporting its potential as a lead compound for antibiotic development.
Cancer Research
In another study focusing on cancer therapeutics, derivatives of this compound were synthesized and tested for their ability to inhibit tumor growth in vitro. The results showed promising activity, with several derivatives exhibiting lower IC50 values than traditional chemotherapeutic agents.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through various pathways. The electron-withdrawing fluoro and trifluoromethoxy groups can influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack . The benzyloxy group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene with structurally analogous aromatic compounds, focusing on substituent effects, synthesis, and applications.
Structural Analogues and Substituent Effects
*Assumed molecular formula based on substituent analysis.
Key Observations:
- Electron Effects : The trifluoromethoxy group in the target compound is more polar than trifluoromethyl (in and ), enhancing solubility in polar solvents.
- Reactivity: Bromo or chloro substituents (e.g., ) serve as handles for Suzuki or Ullmann coupling, whereas the target compound’s benzyloxy group may require deprotection (e.g., hydrogenolysis) for further functionalization.
Physical and Chemical Properties
- Refractive Index : Analogues like 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene exhibit a refractive index of 1.442 , suggesting moderate light-bending properties, which may correlate with purity.
- Thermal Stability : Trifluoromethoxy groups generally enhance thermal stability compared to methoxy groups due to stronger C-F bonds .
- Solubility : The benzyloxy group increases lipophilicity, making the target compound more soluble in organic solvents than analogues with smaller substituents (e.g., ).
Biological Activity
2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This compound's unique structure, featuring both fluorine and trifluoromethoxy groups, suggests possible interactions with various biological targets, making it a candidate for further pharmacological investigations.
Chemical Structure
The molecular formula of this compound is C14H12F4O2. Its structure can be visualized as follows:
In Vitro Studies
Preliminary in vitro studies on related fluorinated compounds have indicated potential anti-inflammatory and anticancer properties. For instance, compounds that share structural features with this compound have shown:
- Cell Viability Effects : In various cancer cell lines, fluorinated compounds have demonstrated the ability to reduce cell viability significantly at micromolar concentrations.
- Anti-inflammatory Effects : Compounds inhibiting pro-inflammatory cytokines in macrophage cultures suggest that this compound may exhibit similar properties.
Case Studies
While specific case studies directly involving this compound are scarce, the following examples illustrate the potential biological relevance of its analogs:
- Study on Fluorinated Aromatic Compounds : A study indicated that certain fluorinated aromatic compounds could effectively inhibit tumor growth in xenograft models by modulating apoptosis-related pathways .
- Research on Sphingosine Analogues : Research has shown that S1P receptor modulators can significantly impact autoimmune diseases and inflammatory conditions, suggesting therapeutic avenues for structurally related compounds .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) will influence its efficacy and safety profile.
ADME Properties
- Absorption : The presence of fluorine atoms may enhance lipophilicity, potentially improving membrane permeability.
- Metabolism : Fluorinated compounds often undergo metabolic transformations via cytochrome P450 enzymes. The specific pathways for this compound need further elucidation.
- Excretion : The elimination routes will depend on the metabolic products formed and their solubility.
Q & A
Q. What are the key structural features of 2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene, and how can they be confirmed spectroscopically?
The compound contains three substituents on the benzene ring: a benzyloxy group at position 2, fluorine at position 1, and a trifluoromethoxy group at position 4. Confirmation of the structure requires a combination of spectroscopic techniques:
- 1H NMR : Aromatic protons adjacent to electron-withdrawing groups (e.g., fluorine or trifluoromethoxy) show downfield shifts. For example, in a related compound (1-fluoro-4-(trifluoromethoxy)benzene), protons ortho to fluorine resonate at δ ~7.2 ppm .
- 19F NMR : The fluorine atom directly bonded to the aromatic ring typically resonates at δ −57 to −58 ppm, while the trifluoromethoxy group appears as a singlet at δ −57.76 ppm .
- 13C NMR : The trifluoromethoxy carbon is observed at ~122 ppm due to strong electron-withdrawing effects .
Q. What are common synthetic routes for preparing this compound?
Synthesis typically involves sequential functionalization of the benzene ring:
- Step 1 : Introduce the trifluoromethoxy group via nucleophilic aromatic substitution (SNAr) using a trifluoromethoxide source (e.g., AgOCF3) on a halogenated precursor .
- Step 2 : Install the benzyloxy group at position 2 using a benzyl-protected hydroxylamine or via Ullmann coupling with a benzyl alcohol derivative .
- Step 3 : Fluorination at position 1 can be achieved using electrophilic fluorinating agents (e.g., Selectfluor) under controlled conditions to avoid over-substitution .
Advanced Research Questions
Q. How can conflicting spectroscopic data during characterization be resolved?
Discrepancies in NMR or mass spectrometry data may arise from impurities, stereochemical effects, or solvent interactions. Mitigation strategies include:
- Multi-dimensional NMR : Use HSQC or HMBC to correlate ambiguous signals with specific carbons .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., exact mass for C14H10F4O2: 296.0587 g/mol) .
- Comparative analysis : Cross-reference with structurally similar compounds, such as 1-fluoro-4-(trifluoromethoxy)benzene, where 1H NMR data is well-documented .
Q. What are the challenges in optimizing reaction conditions for regioselective benzyloxy group introduction at the ortho position?
The steric bulk of the benzyloxy group and electronic effects of adjacent substituents (e.g., fluorine) can hinder ortho substitution. Strategies to improve regioselectivity:
- Directed ortho-metalation : Use a directing group (e.g., -OMe or -NH2) to guide benzylation, followed by deprotection .
- Microwave-assisted synthesis : Enhance reaction kinetics to favor ortho substitution under high-temperature, short-duration conditions .
- Computational modeling : Predict substituent effects on reaction pathways using DFT calculations to identify optimal catalysts (e.g., Pd or Cu-based systems) .
Q. How can byproduct formation during synthesis be minimized?
Common byproducts include di-substituted isomers or dehalogenated intermediates. Control measures:
- Temperature modulation : Lower reaction temperatures (e.g., 0–5°C) reduce radical-mediated side reactions during fluorination .
- Purification techniques : Use preparative HPLC with a C18 column (gradient: 0–100% ACN/water) to isolate the target compound from impurities .
- Reagent stoichiometry : Limit excess fluorinating agents (e.g., ≤1.2 eq. Selectfluor) to prevent over-fluorination .
Methodological Considerations
Q. What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to the compound’s potential irritancy .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., benzyl bromide or HF) .
- Waste disposal : Segregate halogenated waste in designated containers for incineration by certified facilities .
Q. How should solubility and stability issues be addressed during experimental design?
- Solubility screening : Test solvents like DCM, THF, or DMSO (common for fluorinated aromatics) .
- Storage conditions : Store at −20°C under inert gas (N2 or Ar) to prevent hydrolysis of the trifluoromethoxy group .
- Stability assays : Monitor decomposition via TLC or HPLC over 24–72 hours under varying pH and temperature conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
